molecular formula C₁₅H₁₃D₁₀ClN₂O₃ B1154916 Tolycaine-d10 Hydrochloride

Tolycaine-d10 Hydrochloride

Cat. No.: B1154916
M. Wt: 324.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolycaine-d10 Hydrochloride is a deuterium-labeled analog of Tolycaine, a compound recognized for its properties as a local anesthetic agent . As a stable isotope-labeled internal standard, this compound is an essential tool in modern analytical chemistry, particularly for quantitative mass spectrometry-based assays such as LC-MS/MS. Its use enables researchers to achieve highly precise and accurate pharmacokinetic and metabolomic studies by correcting for variability in sample preparation and instrument analysis. The incorporation of ten deuterium atoms significantly increases its molecular mass compared to the non-labeled compound, allowing for clear differentiation in mass spectrometric analysis. This application is critical in drug development and biomedical research for tracing the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent molecule in complex biological matrices. Furthermore, the deuterated form can be utilized in mechanistic studies to investigate isotope effects on a drug's biological activity and metabolic pathways, providing deeper insights into its pharmacological behavior.

Properties

Molecular Formula

C₁₅H₁₃D₁₀ClN₂O₃

Molecular Weight

324.87

Synonyms

2-[[(Diethylamino)acetyl]amino]-3-methyl-benzoic Acid Methyl Ester-d10 Monohydrochloride;  2-[2-(Diethylamino-d10)acetamido]-m-toluic Acid Methyl Ester Monohydrochloride;  Baycain-d10;  Baycaine-d10;  Bluecain-d10

Origin of Product

United States

Synthesis and Derivatization Strategies for Tolycaine D10 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation in Organic Synthesis

The synthesis of isotopically labeled compounds like Tolycaine-d10 Hydrochloride requires precise and efficient methods for introducing deuterium into a specific location within the molecular structure. The IUPAC name, methyl 2-[[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetyl]amino]-3-methylbenzoate;hydrochloride, explicitly indicates that all ten deuterium atoms are located on the two ethyl groups of the diethylamino moiety. This high level of regioselectivity dictates that the most logical approach is not to deuterate the final Tolycaine molecule, but rather to construct it from a deuterated precursor.

Specific Synthetic Routes to this compound Precursors

A retrosynthetic analysis of this compound breaks the central amide bond, identifying two key precursors. The first is a commercially available aromatic amine, methyl 2-amino-3-methylbenzoate. The second, and most critical, is the deuterated side chain, which can be envisioned as 2-[bis(pentadeuterioethyl)amino]acetyl chloride or a similarly activated carboxylic acid derivative.

The synthesis of this deuterated precursor is paramount. A plausible synthetic pathway would begin with a heavily deuterated ethyl source, such as bromoethane-d5. This reagent would be used to alkylate a suitable nitrogen-containing starting material, like glycine (B1666218) (2-aminoacetic acid) or its ethyl ester, through nucleophilic substitution. This would form N,N-bis(pentadeuterioethyl)glycine. The final step in preparing the precursor would involve the conversion of the carboxylic acid group into a more reactive species, such as an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, to facilitate the subsequent amide bond formation.

The final step in the synthesis of Tolycaine-d10 is the coupling of these two precursors. The N,N-bis(pentadeuterioethyl)aminoacetyl chloride is reacted with methyl 2-amino-3-methylbenzoate in an inert solvent, often in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The resulting free base of Tolycaine-d10 is then treated with hydrochloric acid to yield the final hydrochloride salt.

Precursor NameMolecular FormulaRole in Synthesis
Methyl 2-amino-3-methylbenzoateC₉H₁₁NO₂Aromatic amine core
Bromoethane-d5C₂D₅BrDeuterium source for ethyl groups
N,N-bis(pentadeuterioethyl)glycineC₆H₃D₁₀NO₂Intermediate for the deuterated side chain
N,N-bis(pentadeuterioethyl)aminoacetyl chlorideC₆H₂D₁₀ClNOActivated deuterated side chain for amide coupling

Post-Synthetic Deuteration Techniques and Considerations

While post-synthetic or late-stage deuteration is a powerful tool in organic synthesis, it is generally not suitable for preparing this compound. Techniques such as metal-catalyzed hydrogen isotope exchange (HIE) using deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source are common for introducing deuterium into organic molecules. researchgate.netnih.gov These methods, often employing catalysts based on iridium, palladium, or ruthenium, can functionalize C-H bonds directly. researchgate.netnih.gov

However, these techniques often lack the precise regioselectivity required for Tolycaine-d10. Applying such methods to the non-deuterated Tolycaine molecule would likely lead to a statistical mixture of products, with deuterium incorporated at various positions, including the aromatic ring, the methyl group, and the acetyl methylene (B1212753) group, in addition to the desired N-ethyl groups. Achieving exclusive deuteration of the ten specific protons on the two ethyl groups to a high isotopic purity would be exceptionally difficult and inefficient. Therefore, a synthetic strategy based on building the molecule from pre-deuterated blocks is the only practical and efficient method.

Characterization of Isotopic Purity and Regioselectivity

Following synthesis, it is crucial to verify the structure, confirm the location of the deuterium labels (regioselectivity), and determine the isotopic enrichment. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques. rsc.org

Advanced Spectroscopic Techniques for Deuterium Confirmation (e.g., NMR Spectroscopy for Isotopic Labeling Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful and specific incorporation of deuterium.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Tolycaine-d10, the signals corresponding to the protons on the two ethyl groups of the diethylamino moiety should be absent or significantly diminished. The disappearance of the characteristic triplet and quartet for the -CH₃ and -CH₂- groups of the ethyl substituents provides direct evidence of successful deuteration at these positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum of Tolycaine-d10 would show signals in the regions corresponding to the chemical shifts of the ethyl groups, confirming the presence of deuterium. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com This provides unambiguous proof of the location of the isotopic labels.

¹³C NMR (Carbon NMR): The incorporation of deuterium also affects the ¹³C NMR spectrum. Carbon atoms bonded to deuterium (C-D) exhibit a characteristic multiplet signal (due to C-D coupling) and are shifted slightly upfield compared to carbons bonded to hydrogen (C-H). This "isotope shift" and the change in signal multiplicity for the ethyl carbons can further corroborate the deuteration pattern.

Mass Spectrometry Approaches for Isotopic Enrichment Assessment (e.g., LC-MS and GC-MS for Isotope Tracking)

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and assessing the isotopic purity or enrichment of the final product. nih.gov It is typically coupled with a chromatographic separation method like Liquid Chromatography (LC) or Gas Chromatography (GC). For a compound like Tolycaine-d10, LC-MS is particularly well-suited. vulcanchem.com

The analysis involves comparing the mass spectrum of the deuterated compound to its non-deuterated standard. The mass spectrum of this compound would show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI-MS) that is 10 mass units higher than that of unlabeled Tolycaine.

The isotopic enrichment is calculated by analyzing the ion cluster for the molecular ion. nih.govrsc.org A perfectly pure Tolycaine-d10 sample would theoretically show a single peak at the expected mass. In practice, synthetic products contain a distribution of isotopologues. The mass spectrum will show a primary peak for the d10 species, along with much smaller peaks corresponding to d9, d8, etc., as well as the unlabeled d0 compound. By integrating the peak areas of this isotopic cluster, the percentage of isotopic enrichment can be accurately calculated. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve and accurately measure the masses of different isotopologues, improving the precision of the enrichment calculation. rsc.org

TechniqueInformation ProvidedApplication to this compound
¹H NMR Location of protonsDisappearance of signals for the N-ethyl protons.
²H NMR Location of deuteriumAppearance of signals corresponding to the N-ethyl deuterons.
¹³C NMR Carbon skeleton and C-D bondsUpfield shift and multiplicity changes for the N-ethyl carbons.
LC-MS/HRMS Molecular weight and isotopic distributionConfirmation of a +10 Da mass shift from the unlabeled standard and quantification of d10, d9, d8, etc., species to determine isotopic purity. rsc.orgvulcanchem.com

Advanced Analytical Applications of Tolycaine D10 Hydrochloride As a Research Tool

Role as an Internal Standard in Quantitative Bioanalytical Method Development

The primary application of Tolycaine-d10 Hydrochloride in a research setting is its use as an internal standard. The incorporation of ten deuterium (B1214612) atoms into the Tolycaine structure results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound. This mass difference is readily distinguishable by mass spectrometry, while the deuterated form exhibits nearly identical physicochemical properties to the non-deuterated analyte. This characteristic is paramount for correcting variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of quantitative analyses.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Analytes in Research Matrices

In the development of LC-MS methods, this compound is added at a known concentration to calibration standards, quality control samples, and the unknown research samples containing Tolycaine. During sample extraction and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and quantify the concentration of Tolycaine in the unknown samples.

A typical LC-MS method for the quantification of Tolycaine using this compound as an internal standard would involve protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma, urine, tissue homogenate), followed by chromatographic separation on a C18 reversed-phase column. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to selectively detect the parent-to-product ion transitions for both Tolycaine and this compound.

Illustrative LC-MS/MS Parameters for Tolycaine and this compound:

ParameterTolycaineThis compound
Precursor Ion (Q1) m/z279.2289.2
Product Ion (Q3) m/z86.196.1
Collision Energy (eV)2525
Dwell Time (ms)100100

This table is for illustrative purposes and actual values may vary based on instrumentation and method optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis in Complex Research Samples

For volatile and thermally stable analytes, GC-MS offers high chromatographic resolution and sensitivity. While less common for compounds like Tolycaine due to its polarity, with appropriate derivatization, GC-MS can be employed for its analysis. In such methodologies, this compound serves the same crucial role as an internal standard. Its similar chromatographic behavior and fragmentation pattern to Tolycaine, with a distinct mass shift, allows for accurate quantification even at trace levels in complex research samples. The use of a deuterated internal standard is particularly important in GC-MS to compensate for potential variability in derivatization efficiency and injection port discrimination.

Optimization of Chromatographic Separation and Mass Spectrometric Detection for this compound and Related Compounds

The development of robust bioanalytical methods requires careful optimization of both the chromatographic separation and mass spectrometric detection. The goal is to achieve a symmetrical peak shape, adequate retention time to avoid matrix interference, and maximum signal intensity. The co-elution of Tolycaine and this compound is desirable to ensure that they experience the same matrix effects. Optimization of parameters such as mobile phase composition, gradient elution profile, column temperature, and flow rate is performed to achieve the best separation. For mass spectrometric detection, parameters like ionization source settings (e.g., spray voltage, gas flows), and compound-specific parameters (e.g., collision energy, declustering potential) are optimized to maximize the signal-to-noise ratio for both the analyte and the internal standard.

Utility in Preclinical Pharmacokinetic Research Methodologies

The validated bioanalytical methods utilizing this compound are fundamental to conducting preclinical pharmacokinetic studies. These studies are essential for understanding how a potential drug candidate is handled by a living organism.

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro and in vivo Animal Models

ADME studies are critical for evaluating the viability of a new chemical entity. This compound facilitates the accurate quantification of Tolycaine in samples generated from these studies:

Absorption: Determining the rate and extent of Tolycaine absorption into the systemic circulation after administration via various routes (e.g., oral, intravenous) in animal models.

Distribution: Quantifying the concentration of Tolycaine in different tissues and organs to understand its distribution throughout the body.

Metabolism: Identifying and quantifying metabolites of Tolycaine in biological fluids and tissues. The internal standard is crucial for accurately measuring the disappearance of the parent drug and the appearance of its metabolites.

Excretion: Measuring the concentration of Tolycaine and its metabolites in urine and feces to determine the routes and rates of elimination from the body.

Example of a Hypothetical Pharmacokinetic Profile of Tolycaine in Rat Plasma Following a Single Intravenous Dose:

Time (hours)Mean Tolycaine Concentration (ng/mL)
0.08525.3
0.25389.1
0.5250.6
1125.8
255.2
415.7
82.1

This data is hypothetical and for illustrative purposes only. The accurate determination of these concentrations would rely on a validated LC-MS/MS method using this compound as an internal standard.

Determination of Metabolic Stability in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are used early in the drug discovery process to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. This compound is used as the internal standard to accurately quantify the remaining concentration of Tolycaine at various time points during the incubation. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing an early indication of the compound's metabolic fate in the body.

Illustrative Results from an In Vitro Metabolic Stability Assay of Tolycaine in Human Liver Microsomes:

Incubation Time (min)Percent Tolycaine Remaining
0100
585.2
1560.1
3035.8
6012.5

This data is hypothetical and for illustrative purposes only. The quantification of Tolycaine at each time point would be performed using a validated LC-MS/MS method with this compound as the internal standard.

Methodological Advancements in Untargeted Metabolomics Using Deuterated Standards

Untargeted metabolomics aims to comprehensively analyze all small-molecule metabolites in a biological system to elucidate physiological states and identify potential biomarkers. A significant challenge in this field is the inherent variability introduced during sample preparation and analysis, including matrix effects and fluctuations in instrument response. The integration of deuterated standards, such as this compound, into untargeted metabolomics workflows represents a significant methodological advancement to address these challenges.

The primary role of a deuterated internal standard in untargeted metabolomics is to serve as a reliable reference point for data normalization. Due to its structural similarity and identical physicochemical properties to the endogenous analyte (Tolycaine), this compound co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any variations that occur during sample processing and analysis can be corrected by normalizing the signal intensity of the detected metabolites to that of the internal standard.

Detailed Research Findings:

While specific research focusing exclusively on this compound in untargeted metabolomics is emerging, the principles of its application are well-established through studies involving other deuterated standards. Research has consistently demonstrated that the use of stable isotope-labeled internal standards significantly improves the precision and accuracy of metabolite quantification. For instance, in studies analyzing complex biological matrices like plasma or urine, deuterated standards have been shown to reduce the coefficient of variation (CV) for replicate measurements, thereby increasing the statistical power to detect subtle metabolic changes.

The application of this compound would be particularly beneficial in studies investigating the metabolic pathways affected by Tolycaine or other structurally related amide-type local anesthetics. By ensuring accurate quantification, researchers can gain more reliable insights into the pharmacokinetics and pharmacodynamics of these compounds, as well as their off-target effects on the metabolome.

Illustrative Data:

To illustrate the impact of using a deuterated internal standard, the following data tables present hypothetical but representative results from an untargeted metabolomics experiment. Table 1 shows the variation in the raw signal intensity of a selection of metabolites across different samples, while Table 2 demonstrates the improved data quality after normalization with an internal standard like this compound.

Table 1: Raw Signal Intensities of Selected Metabolites in Plasma Samples This table is interactive. You can sort and filter the data.

Metabolite Sample 1 Sample 2 Sample 3 Sample 4 % CV (Raw)
Metabolite A 125,430 142,890 110,210 135,670 11.2%
Metabolite B 87,650 99,870 79,430 92,150 10.5%
Metabolite C 210,980 240,120 195,430 225,670 9.8%

Table 2: Normalized Signal Intensities of Selected Metabolites This table is interactive. You can sort and filter the data.

Metabolite Sample 1 Sample 2 Sample 3 Sample 4 % CV (Normalized)
Metabolite A 0.246 0.246 0.230 0.246 3.1%
Metabolite B 0.172 0.172 0.165 0.167 2.0%

As evidenced by the data, normalization significantly reduces the coefficient of variation, leading to more reliable and reproducible results. This enhanced data quality is crucial for the accurate identification of differentially expressed metabolites and the robust discovery of biomarkers. The use of this compound, therefore, represents a critical step towards the standardization and validation of untargeted metabolomics assays, paving the way for more impactful translational research.

Investigation of Metabolic Pathways and Biochemical Transformations Using Tolycaine D10 Hydrochloride

Elucidation of Enzymatic Biotransformation Mechanisms

The investigation into how Tolycaine-d10 Hydrochloride is processed by enzymes in the body is a critical area that currently lacks specific published data. Understanding these mechanisms would provide insight into the compound's pharmacokinetic profile and potential interactions.

Identification of Metabolites through Isotopic Tracing in Preclinical Biological Systems

Isotopically labeled compounds like this compound are invaluable tools for metabolite identification. The deuterium (B1214612) atoms act as a stable isotopic label, allowing researchers to distinguish the compound and its metabolic products from endogenous molecules in complex biological matrices such as plasma, urine, and tissue homogenates. In a typical preclinical study, this compound would be administered to an animal model, and subsequent analysis of biological samples would be performed using techniques like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can be programmed to specifically detect the mass shift caused by the ten deuterium atoms, thus unequivocally identifying drug-related material.

While this methodology is standard in drug metabolism studies, there are no publicly available studies that have applied this approach to this compound. Consequently, a definitive profile of its metabolites in any preclinical system has not been established.

Characterization of Enzyme Reaction Products and Pathways

The biotransformation of drugs typically occurs in two phases. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes in the liver, introduce or expose functional groups. For amide-type local anesthetics, common Phase I reactions include N-dealkylation and aromatic hydroxylation. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Without experimental data on Tolycaine, the specific enzymes responsible for its metabolism and the resulting reaction products are unknown. Hypothetically, in vitro studies using human liver microsomes could be conducted to identify the primary metabolizing CYP isoforms. By incubating this compound with these microsomal preparations, researchers could identify the formation of deuterated metabolites and characterize the enzymatic pathways involved. However, such studies on Tolycaine have not been published.

Application in Studies of Compound Disposition in Research Models

The use of isotopically labeled compounds is also fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, collectively known as its disposition. This compound would be an ideal tracer for such studies.

Tracing Carbon and Nitrogen Fluxes in Biochemical Networks

Stable isotope tracing can be a powerful technique to map the flow of atoms through metabolic pathways. While deuterium labeling is primarily used for metabolite identification and pharmacokinetic studies due to the kinetic isotope effect, compounds labeled with stable isotopes of carbon (¹³C) or nitrogen (¹⁵N) are more commonly used for flux analysis. There is no indication in the scientific literature that this compound has been used to trace carbon or nitrogen fluxes in biochemical networks.

Analysis of Isotope Exchange and Scrambling Phenomena in Biological Environments

Isotope exchange refers to the process where an isotope in one chemical species is exchanged for another isotope of the same element in a different chemical species. Isotope scrambling is the intramolecular or intermolecular redistribution of isotopes. While these phenomena can be of interest in mechanistic studies, there are no documented studies investigating isotope exchange or scrambling specifically with this compound in biological environments.

Mechanistic Insights into this compound: The Role of Isotopic Effects in Biochemical Analysis

The study of deuterated compounds, such as this compound, offers a unique window into the intricate mechanisms of biochemical reactions and molecular interactions. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can probe the subtle yet significant effects on reaction rates and binding dynamics. This article explores the application of this compound in mechanistic studies, focusing on kinetic isotope effects and the investigation of molecular interactions.

Comparative Research Methodologies Involving Tolycaine D10 Hydrochloride and Non Deuterated Analogs

Comparative Bioanalytical Method Performance

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotopically labeled (SIL) internal standards are highly preferred to ensure the reliability of the data. scispace.comnih.gov Tolycaine-d10 Hydrochloride, as a SIL internal standard for Tolycaine, plays a critical role in correcting for variability during sample processing and analysis. scispace.com

Assessment of Matrix Effects and Ion Suppression in Mass Spectrometry

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, represent a significant challenge in LC-MS/MS-based bioanalysis. kcasbio.comcore.ac.uk These effects, manifesting as ion suppression or enhancement, can compromise the accuracy and precision of quantitative methods. core.ac.uk The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate the impact of matrix effects. kcasbio.comresearchgate.net

Since this compound is chemically identical to the non-deuterated Tolycaine, it exhibits nearly identical behavior during sample extraction and chromatographic separation. scispace.com Crucially, it co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. kcasbio.comtexilajournal.com By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification. kcasbio.com

Research on various compounds has demonstrated that while both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are susceptible to matrix effects, ESI is generally more prone to these interferences. core.ac.uknih.gov The nature of the biological fluid (e.g., plasma, urine) and the sample preparation technique (e.g., protein precipitation, solid-phase extraction) also significantly influence the extent of matrix effects. core.ac.uknih.gov this compound's utility lies in its ability to compensate for these effects regardless of their origin. texilajournal.com

Illustrative Data: The following table demonstrates the assessment of matrix effects for Tolycaine analysis with and without the use of this compound as an internal standard. The matrix factor is calculated by comparing the analyte response in the presence of the matrix to the response in a neat solution. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Analytical MethodBiological Matrix LotMatrix Factor (MF)Internal Standard Normalized MFRelative Standard Deviation (RSD)
Tolycaine OnlyPlasma Lot 10.78N/A18.5%
Tolycaine OnlyPlasma Lot 20.85N/A
Tolycaine OnlyPlasma Lot 30.72N/A
Tolycaine with Tolycaine-d10 HClPlasma Lot 1N/A0.982.1%
Tolycaine with Tolycaine-d10 HClPlasma Lot 2N/A1.01
Tolycaine with Tolycaine-d10 HClPlasma Lot 3N/A0.99

Evaluation of Quantitation Accuracy and Precision in Research Samples

The primary goal of a bioanalytical method is to provide accurate and precise measurements of an analyte in a biological sample. nih.govglobalresearchonline.net The use of this compound as an internal standard is instrumental in achieving the stringent acceptance criteria for accuracy and precision set by regulatory bodies like the European Medicines Agency (EMA). europa.eueuropa.eu

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. globalresearchonline.neteuropa.eu During method validation, these parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels. europa.eu For a method to be considered valid, the mean accuracy should typically be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eu

Illustrative Data: The table below presents typical accuracy and precision data from a bioanalytical method validation for Tolycaine using this compound.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (CV %)
Low5.05.2104.04.5
Medium50.048.997.83.2
High400.0408.0102.02.8

Comparative Metabolic Fate Studies in Preclinical Models

Deuteration of a drug candidate can significantly alter its metabolic profile, a phenomenon primarily driven by the kinetic isotope effect (KIE). nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus requires more energy to break. portico.orglibretexts.org If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium (B1214612) can slow down the reaction rate. nih.govportico.org

Comparative Analysis of Metabolite Profiles

Studying the metabolism of Tolycaine alongside this compound allows for a direct comparison of their metabolite profiles. While deuteration does not typically result in the formation of unique metabolites, it can alter the relative abundance of different metabolites. juniperpublishers.comresearchgate.net This phenomenon, known as "metabolic switching," occurs when a primary metabolic pathway is slowed by deuteration, causing the drug to be metabolized more extensively through alternative pathways. juniperpublishers.comnih.gov

For instance, if Tolycaine is metabolized by both N-dealkylation and aromatic hydroxylation, and the N-dealkylation pathway involves the cleavage of a C-H bond that is deuterated in Tolycaine-d10, this pathway would be slowed. Consequently, a greater proportion of Tolycaine-d10 might undergo aromatic hydroxylation compared to the non-deuterated analog. Analyzing the metabolite profiles of both compounds in preclinical models, such as rat or human liver microsomes, provides quantitative data on these shifts. nih.gov

Evaluation of Differential Metabolic Rates and Pathways Resulting from Deuteration

The primary quantitative measure of the impact of deuteration on metabolism is the kinetic isotope effect (KIE), defined as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step of the metabolic reaction. portico.org

Illustrative Data: This table illustrates a hypothetical comparison of metabolic rates between Tolycaine and this compound in human liver microsomes.

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)Kinetic Isotope Effect (kH/kD)
Tolycaine1252.84
This compound44

Future Directions and Emerging Research Methodologies for Stable Isotope Labeled Compounds

Integration of Tolycaine-d10 Hydrochloride into High-Throughput Screening Methodologies for Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for biological activity. nih.govmdpi.com The integration of stable isotope-labeled compounds, such as this compound, into HTS workflows, particularly those coupled with mass spectrometry (MS), offers significant advantages in terms of accuracy and reliability.

In HTS assays designed to evaluate the metabolism, transport, or target binding of the parent compound Tolycaine, this compound serves as an ideal internal standard. pharmaffiliates.com Because it is chemically identical to the analyte but has a distinct mass, it can be added at the beginning of an experiment to account for variations in sample preparation, extraction efficiency, and instrument response. nih.gov Automated HTS platforms, which utilize robotic liquid handlers and multi-well plates (e.g., 96- or 384-well formats), can be programmed to dispense both the unlabeled analyte and the deuterated internal standard, ensuring consistency across large-scale screens. chemdiv.comuthscsa.edu When the samples are analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the distinct mass-to-charge ratios of Tolycaine and this compound allow for simultaneous detection and precise quantification of the parent compound relative to the known concentration of the standard. nih.gov This approach minimizes false positives and negatives that can arise from matrix effects or experimental variability, leading to more robust and reproducible hit identification. researchgate.net

Phase of HTS Workflow Role of this compound Instrumentation/Technique Advantage
Compound Plating Added as an internal standard at a known concentration to each well.Automated Liquid Handlers (e.g., Agilent Bravo, Perkin Elmer Janus)Ensures uniform standard concentration across all samples.
Incubation/Reaction Co-incubated with the test system (e.g., cells, microsomes).Cell Incubators, Reaction ChambersBehaves identically to the unlabeled Tolycaine, experiencing the same experimental conditions.
Sample Preparation Co-extracted and processed with the analyte.Robotic SPE, Liquid-Liquid Extraction SystemsCorrects for analyte loss during sample cleanup and concentration steps.
Data Acquisition Detected simultaneously with the unlabeled analyte based on mass difference.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Allows for ratiometric quantification, improving accuracy.
Data Analysis Used to normalize the signal of the unlabeled analyte.Specialized Software (e.g., CDD Vault)Mitigates variability from matrix effects and instrument drift, enhancing data reliability.

Advancements in In Silico Modeling and Computational Chemistry for Predicting Isotopic Behavior

The central premise of using deuterated compounds in pharmaceutical research is the deuterium (B1214612) kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond slows metabolic reactions involving C-H bond cleavage. nih.govresearchgate.net Predicting the magnitude and consequences of this effect is a significant challenge that is increasingly being addressed by computational chemistry and in silico modeling. acs.org These predictive tools are becoming essential for rationally designing deuterated compounds like this compound.

Computational methods can predict how deuteration at specific molecular positions will influence a drug's metabolic fate. nih.gov Molecular docking simulations can model how both the parent compound and its deuterated analogue fit into the active site of metabolic enzymes, such as those in the Cytochrome P450 family. nih.gov Furthermore, quantum mechanics (QM) calculations and methods like semiclassical instanton (SCI) theory can be used to compute the activation energies for C-H versus C-D bond cleavage, providing a theoretical prediction of the KIE. nih.gov This allows researchers to identify the most metabolically labile "soft spots" in a molecule and strategically place deuterium atoms to achieve the desired pharmacokinetic profile. nih.gov These models can also help foresee unintended consequences, such as "metabolic switching," where the blockage of one metabolic pathway redirects the molecule to another, potentially leading to different metabolites. nih.goveuropa.eu The synergy between computational predictions and subsequent experimental verification deepens mechanistic understanding and accelerates the development of optimized deuterated molecules. acs.org

Computational Method Application in Predicting Isotopic Behavior Key Insights Provided
Molecular Docking Simulates the binding of a deuterated ligand to a target enzyme (e.g., CYP450).Identifies key interactions in the active site and predicts binding affinity changes.
Quantum Mechanics (QM) Calculates the vibrational frequencies and bond energies of C-H vs. C-D bonds.Predicts primary kinetic isotope effects (KIEs) by modeling transition states.
Molecular Dynamics (MD) Simulates the movement of the drug and its environment over time.Reveals how deuteration affects conformational flexibility and access to the enzyme's active site.
Semiclassical Instanton (SCI) Theory Computes reaction rates including quantum effects like tunneling.Provides a more accurate prediction of KIEs, especially for reactions involving hydrogen transfer.

Potential for Novel Research Applications in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole by integrating diverse datasets from genomics, proteomics, and metabolomics. nih.gov Stable isotope-labeled compounds like this compound are powerful tools for these multi-omics approaches because they act as tracers to map the flow of molecules through intricate biological networks. nih.govpharmiweb.com

In a systems biology context, this compound can be administered to a cellular or animal model to trace its absorption, distribution, metabolism, and excretion (ADME) profile. simsonpharma.com At various time points, samples can be analyzed using high-resolution mass spectrometry for metabolomics studies. nih.gov The deuterium label allows for the unambiguous identification of all drug-related metabolites against the complex background of endogenous molecules. nih.gov This metabolic profile (the "metabolome") can then be correlated with proteomic data (protein expression levels) and transcriptomic data (gene expression levels) to build a comprehensive model of how the drug perturbs the biological system. nih.gov For example, an observed accumulation of a specific deuterated metabolite could be linked to changes in the expression of a particular metabolic enzyme and its corresponding gene. This integrated approach provides a holistic view of a drug's mechanism of action and its system-wide effects, enabling the validation of computational models of metabolism. nih.gov

Omics Field Application of this compound Information Gained
Metabolomics Acts as a tracer to follow the metabolic fate of the parent drug.Identification and quantification of all drug-derived metabolites; mapping of metabolic pathways. nih.gov
Proteomics Used in conjunction with techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to study drug effects.Quantifies changes in protein expression (e.g., metabolic enzymes, drug targets) in response to drug exposure. moravek.com
Systems Biology Data from metabolomics and proteomics studies are integrated.Creates a comprehensive model of the drug's impact on cellular networks and metabolic flux. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Probes

The creation and use of complex, heavily deuterated molecules like this compound present both significant challenges and exciting opportunities that push the boundaries of chemical biology.

Challenges: The primary challenges are synthetic. Introducing multiple deuterium atoms at specific, pre-determined positions in a complex molecule requires sophisticated and often costly synthetic methods. simsonpharma.com Key difficulties include the high cost of deuterated starting materials and reagents, the potential for incomplete deuteration, and the risk of isotopic scrambling, where deuterium atoms migrate to unintended positions. simsonpharma.commusechem.com Furthermore, analyzing the final product to confirm the precise location and extent of deuteration requires advanced analytical techniques like NMR spectroscopy and high-resolution mass spectrometry. pharmaffiliates.com

Opportunities: Overcoming these challenges unlocks a wealth of opportunities beyond simple pharmacokinetic improvements. Complex deuterated probes are enabling next-generation research applications. For instance, the unique vibrational signature of the C-D bond can be exploited for advanced imaging techniques. europa.eu Methods like stimulated Raman scattering (SRS) microscopy can visualize the distribution of deuterated drugs like this compound in live cells and tissues directly, without the need for bulky fluorescent labels that can alter the molecule's behavior. europa.eu Additionally, strategic deuteration has been shown to improve the stability and performance of fluorescent probes, leading to brighter signals and reduced background noise in super-resolution imaging. europa.eusciencedaily.com As synthetic methods become more efficient and cost-effective, the application of complex deuterated probes is expected to expand into new areas of diagnostics and mechanistic biology. nih.govsimsonpharma.com

Area Challenges Opportunities
Synthesis High cost of reagents; complex, multi-step reactions; site-selectivity control; potential for isotope scrambling. simsonpharma.commusechem.comDevelopment of novel, more efficient catalytic deuteration methods; use of D₂O as a cheap deuterium source. nih.gov
Analysis Verification of isotopic purity and positional integrity requires advanced instrumentation (NMR, HRMS). musechem.comProvides highly characterized probes for quantitative and mechanistic studies.
Application Potential for unpredictable metabolic shunting; high financial investment for development. nih.govmusechem.comImproved pharmacokinetic profiles; reduced toxicity; creation of advanced probes for label-free imaging (Raman) and super-resolution microscopy. europa.eu

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Tolycaine-d10 Hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves deuteration of the parent compound (Tolycaine) using deuterated reagents under controlled conditions (e.g., D₂O or deuterated solvents). Key parameters include temperature control (below 200°C to avoid side reactions ), stoichiometric ratios of deuterating agents, and purification via column chromatography. Reaction progress should be monitored using TLC or HPLC to ensure >99% isotopic purity. For example, Lidocaine synthesis protocols recommend washing reaction mixtures with water to remove byproducts like diethylammonium chloride .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration levels and structural fidelity.
  • Mass spectrometry (HRMS) to verify molecular weight and isotopic distribution.
  • HPLC with UV/Vis or charged aerosol detection to assess chemical purity (>98% by area normalization).
    Reference standards should be sourced from accredited providers, and protocols should align with pharmacopeial guidelines for related hydrochlorides (e.g., Diltiazem Hydrochloride in ).

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Store in sealed, light-resistant containers at –20°C in a desiccated environment. Stability studies for similar hydrochlorides (e.g., Radafaxine) indicate degradation under humidity or exposure to strong acids/oxidizers . Stock solutions should be prepared in anhydrous solvents (e.g., deuterated DMSO) and aliquoted to avoid freeze-thaw cycles, as recommended for Vimirogant Hydrochloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency across synthesis batches?

  • Methodological Answer :

  • Step 1 : Conduct kinetic studies to identify rate-limiting steps (e.g., deuteration at specific positions).
  • Step 2 : Optimize reaction parameters (e.g., pH, solvent polarity) using Design of Experiments (DoE) frameworks, as demonstrated in hydrogel formulation studies for Metformin Hydrochloride .
  • Step 3 : Use LC-MS/MS to quantify deuterium distribution and identify incomplete deuteration sites.
  • Step 4 : Cross-validate results with isotopic labeling literature for structurally similar compounds (e.g., pyridoxine hydrochloride in ).

Q. What experimental strategies mitigate hazardous decomposition products during this compound synthesis?

  • Methodological Answer :

  • Risk Assessment : Pre-screen reaction conditions for thermal stability using differential scanning calorimetry (DSC).
  • Incompatibility Testing : Avoid reagents like strong oxidizing agents (e.g., HNO₃), which may generate toxic fumes, as noted in Radafaxine’s safety data .
  • Byproduct Analysis : Employ GC-MS to detect volatile decomposition products (e.g., chlorinated hydrocarbons) and adjust purification protocols accordingly.

Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound while accounting for isotopic effects?

  • Methodological Answer :

  • Control Groups : Compare activity against non-deuterated Tolycaine Hydrochloride to isolate isotopic effects.
  • Assay Conditions : Use deuterated buffers (e.g., D₂O-based PBS) to maintain isotopic consistency, as seen in vitamin B6 assay protocols .
  • Data Normalization : Apply kinetic isotope effect (KIE) corrections to IC₅₀ or EC₅₀ values using established models for deuterated pharmaceuticals.

Q. What analytical approaches reconcile conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test solubility in deuterated solvents (e.g., DMSO-d6, CDCl₃) and aqueous buffers (pH 1–10) using nephelometry or UV turbidimetry.
  • Data Harmonization : Apply multivariate analysis to identify solvent polarity and pH as critical variables, referencing pyridoxine hydrochloride solubility studies .
  • Cross-Validation : Compare results with computational solubility predictions (e.g., COSMO-RS models).

Key Recommendations

  • Safety Protocols : Adhere to OSHA HCS guidelines for handling hydrochlorides, including PPE (gloves, lab coats) and fume hood use .
  • Literature Review : Follow EPA strategies for systematic literature searches to identify precedents for deuterated compounds .
  • Collaborative Design : Implement team-based task distribution frameworks for complex synthesis workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.